molecular formula C23H26O11 B15129212 [2-[3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate

[2-[3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate

Cat. No.: B15129212
M. Wt: 478.4 g/mol
InChI Key: QIEAJYJXGQAYRU-UHFFFAOYSA-N
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Description

[2-[3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate: is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-[3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of hydroxyl groups and the acetate moiety. Common reagents used in these reactions include phenolic compounds, acylating agents, and protecting groups to ensure selective reactions at specific sites.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification methods such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under controlled conditions.

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology: In biological research, the compound may be used to study enzyme interactions, cellular processes, and metabolic pathways due to its multiple functional groups.

Medicine: Potential medicinal applications include the development of drugs targeting specific enzymes or receptors. The compound’s structure allows for interactions with biological macromolecules, making it a candidate for therapeutic research.

Industry: In industrial applications, the compound can be used in the synthesis of polymers, coatings, and other materials requiring specific chemical properties.

Mechanism of Action

The mechanism of action of [2-[3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and aromatic rings enable binding to active sites, influencing biochemical pathways. The acetate moiety may also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

  • [2-[3,5-Dihydroxy-4-(4-hydroxyphenyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate
  • [2-[3,5-Dihydroxy-4-(3-hydroxyphenyl)propanoyl]phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate

Comparison: Compared to similar compounds, [2-[3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate exhibits unique properties due to the specific arrangement of hydroxyl groups and the acetate moiety. This structural uniqueness can result in different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-[3,5-dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O11/c1-11(25)32-22-21(31)20(30)18(10-24)34-23(22)33-14-8-16(28)19(17(29)9-14)15(27)7-4-12-2-5-13(26)6-3-12/h2-3,5-6,8-9,18,20-24,26,28-31H,4,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEAJYJXGQAYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(OC1OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)O)O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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